Cas no 1203-67-4 (2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one)
2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one Chemical and Physical Properties
Names and Identifiers
-
- 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one
- 1,2,3,4,4a,9a-Hexahydro-9H-fluoren-9-one
- 9H-Fluoren-9-one,1,2,3,4,4a,9a-hexahydro-
- 9H-Fluoren-9-one, 1,2,3,4,4a,9a-hexahydro-
- 1203-67-4
- 1,2,3,4,4a,9a-Hexahydro-9H-fluoren-9-one #
- SCHEMBL3055056
- 1,2,3,4,4a,9a-hexahydrofluoren-9-one
- AKOS006273957
- FT-0760080
- A892226
- DB-061731
-
- MDL: MFCD00661548
- Inchi: 1S/C13H14O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1,3,5,7,10,12H,2,4,6,8H2
- InChI Key: MOLIPKPQUNOLPS-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C2CCCCC21
Computed Properties
- Exact Mass: 186.10452
- Monoisotopic Mass: 186.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019150402-1g |
2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one |
1203-67-4 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Crysdot LLC | CD12174141-1g |
2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one |
1203-67-4 | 95+% | 1g |
$299 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760220-1g |
1,2,3,4,4A,9a-hexahydro-9h-fluoren-9-one |
1203-67-4 | 98% | 1g |
¥4095.00 | 2024-08-09 | |
| Chemenu | CM132306-1g |
1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one |
1203-67-4 | 95% | 1g |
$*** | 2023-04-03 |
2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one Suppliers
2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one
2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one (CAS No. 1203-67-4): A Comprehensive Overview
The compound 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, with the CAS registry number 1203-67-4, is a significant molecule in the field of organic chemistry. This compound belongs to the class of fluorenone derivatives and has garnered attention due to its unique structural properties and potential applications in various industries. The molecule is characterized by its bicyclic structure, which consists of a fused bicyclo[5.3.0]decane system with a ketone functional group at the 9-position. This structure imparts it with distinct chemical and physical properties that make it a valuable compound for research and industrial purposes.
Recent studies have highlighted the importance of fluorenone derivatives in materials science, particularly in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The bicyclic structure of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one provides a rigid framework that can be exploited for electronic applications. Researchers have demonstrated that this compound can serve as a precursor for synthesizing more complex structures with tailored electronic properties. For instance, its derivatives have been used in the fabrication of organic photovoltaic devices, where they contribute to improved charge transport and device efficiency.
In addition to its electronic applications, 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one has also found relevance in the field of drug discovery. The compound's structural features make it a promising candidate for medicinal chemistry research. Recent investigations have explored its potential as a scaffold for designing bioactive molecules with anti-inflammatory and anticancer properties. For example, derivatives of this compound have been shown to exhibit selective inhibition against certain enzymes involved in inflammatory pathways, suggesting its potential use in developing novel therapeutic agents.
The synthesis of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the cyclization of appropriately substituted alkenes or alkenes under specific catalytic conditions. Researchers have optimized these methods to improve reaction efficiency and scalability, making this compound more accessible for large-scale production.
From an environmental perspective, the synthesis and application of fluorenone derivatives have raised concerns regarding their ecological impact. However, recent advancements in green chemistry have provided sustainable alternatives for their production. For instance, catalytic processes using renewable feedstocks and energy-efficient methods have been developed to reduce the environmental footprint associated with their synthesis.
In conclusion, 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one (CAS No. 1203-67-4) is a versatile compound with diverse applications across multiple disciplines. Its unique structural features make it an invaluable tool for researchers in materials science and medicinal chemistry alike. As ongoing research continues to uncover new potential uses for this compound and its derivatives, it is likely to play an increasingly important role in shaping future innovations in these fields.
1203-67-4 (2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one) Related Products
- 54286-03-2(1,4-Ethano-9H-fluoren-9-one, 1,2,3,4,4a,9a-hexahydro-)
- 864168-30-9(1,4-Methano-9H-fluoren-9-one, 1,2,3,4,4a,9a-hexahydro-5-methyl-)
- 61696-87-5(9H-Fluoren-9-one, 1,2,3,4,4a,9a-hexahydro-9a-(phenylmethyl)-)
- 81977-67-5(1H-Inden-1-one, 2,2'-(phenylmethylene)bis[2,3-dihydro-)
- 38240-91-4(5-Cyclohexyl-2,3-dihydro-1H-inden-1-one)
- 61696-82-0(1H-Inden-1-one, 2,3-dihydro-3-methyl-2-(phenylmethyl)-)
- 34139-44-1(1,4-Methano-9H-fluoren-9-one, 1,2,3,4,4a,9a-hexahydro-)
- 1785-98-4(2(2-acetyl-1-phenylethyl) 1,3-indandione)
- 864168-26-3(1,4-Methano-9H-fluoren-9-one, 1,2,3,4,4a,9a-hexahydro-7-methyl-)
- 1785-94-0(2-(3-Oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione)